(+)-beta-Pinene
Overview
Description
(+)-beta-Pinene is a naturally occurring organic compound found in various plants, particularly in coniferous trees. It is a bicyclic monoterpene with a characteristic pine-like aroma. This compound is one of the most abundant constituents of essential oils and is widely used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-beta-Pinene can be synthesized through several methods, including the pyrolysis of alpha-pinene and the catalytic isomerization of alpha-pinene. The pyrolysis method involves heating alpha-pinene at high temperatures, typically around 300-400°C, in the presence of a catalyst such as alumina or silica. This process results in the formation of this compound along with other by-products.
Industrial Production Methods: Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is derived from the resin of pine trees. The distillation process involves heating the turpentine oil to separate its components based on their boiling points. This compound is then collected as a distillate fraction.
Chemical Reactions Analysis
Types of Reactions: (+)-beta-Pinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone. The oxidation process typically occurs under mild conditions and results in the formation of compounds like pinocarveol and myrtenal.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This reaction leads to the formation of pinane.
Substitution: Substitution reactions of this compound often involve halogenation. For example, reacting this compound with chlorine or bromine under controlled conditions can produce halogenated derivatives like beta-pinene chloride or beta-pinene bromide.
Major Products Formed: The major products formed from these reactions include pinocarveol, myrtenal, pinane, and various halogenated derivatives.
Scientific Research Applications
(+)-beta-Pinene has a wide range of scientific research applications across various fields:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research. It is studied for its potential use in developing new antimicrobial agents.
Medicine: Research has shown that this compound has potential therapeutic effects, including anti-cancer and anti-inflammatory activities. It is being investigated for its role in alternative medicine and as a natural remedy for various ailments.
Industry: In the fragrance and flavor industries, this compound is used as a key ingredient in perfumes, air fresheners, and food flavorings
Mechanism of Action
The mechanism of action of (+)-beta-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the body. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it can interact with cannabinoid receptors, contributing to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
(+)-beta-Pinene is structurally similar to other monoterpenes such as alpha-pinene, limonene, and myrcene. it has unique properties that set it apart:
Alpha-Pinene: While both alpha-pinene and this compound are found in pine trees, alpha-pinene has a different arrangement of atoms, leading to distinct chemical and physical properties. Alpha-pinene is more commonly used in the production of synthetic camphor.
Limonene: Limonene has a citrus-like aroma and is primarily found in citrus fruits. It is used extensively in cleaning products and as a solvent, whereas this compound is more associated with pine-like scents.
Myrcene: Myrcene has a musky, earthy aroma and is found in hops, bay leaves, and other plants. It is used in the production of fragrances and flavors, similar to this compound, but with a different scent profile.
Properties
IUPAC Name |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=C)[C@H]1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173682 | |
Record name | beta-Pinene, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19902-08-0 | |
Record name | beta-Pinene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Pinene, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-β-Pinene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-Pinene, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-β-Pinene?
A1: (+)-β-Pinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: How is (+)-β-Pinene typically characterized?
A2: Common techniques include Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) [, , , ]. These methods allow for separation and identification of (+)-β-Pinene within complex mixtures like essential oils.
Q3: Is there a difference between (+)-β-Pinene and (-)-β-Pinene?
A3: Yes, these two forms represent enantiomers of β-Pinene, meaning they are mirror images of each other. They share the same chemical formula and physical properties but can exhibit different biological activities [].
Q4: What biological activities have been reported for (+)-β-Pinene?
A4: (+)-β-Pinene has shown potential in several areas:
- Anti-inflammatory Effects: Studies in diabetic rat models suggest (+)-β-Pinene may reduce inflammation, potentially through mechanisms shared with the drug glibenclamide [].
- Antimicrobial Activity: Research indicates (+)-β-Pinene, often found in essential oils, exhibits antimicrobial activity against various bacteria, including plant pathogens [, , ].
- Insecticidal Activity: Essential oils rich in (+)-β-Pinene have demonstrated insecticidal properties against certain pests, including the red flour beetle (Tribolium castaneum) [].
Q5: How does (+)-β-Pinene contribute to the aroma of plants?
A5: (+)-β-Pinene is a volatile organic compound (VOC) that contributes to the characteristic aroma of various plants. For instance, it's found in bullock's heart fruit (Annona reticulata L.), contributing to its custard-like and fruity aroma []. It's also a significant component of the aroma profiles in cardamom [], carrots [], sage [], and other plant species [, , ].
Q6: How does (+)-β-Pinene act as a skin permeation enhancer?
A6: Research suggests that (+)-β-Pinene, along with other cyclic monoterpenes, can enhance the transdermal delivery of drugs like indomethacin []. This effect is thought to be due to its interaction with the stratum corneum, the outermost layer of the skin.
Q7: How is (+)-β-Pinene biosynthesized in plants?
A7: (+)-β-Pinene biosynthesis involves enzymes known as monoterpene synthases. These enzymes catalyze the cyclization of geranyl pyrophosphate (GPP), a precursor molecule in the terpenoid biosynthesis pathway [, ]. The specific stereochemistry of (+)-β-Pinene is determined by the enzyme's active site and the stereochemistry of the proton elimination step [].
Q8: How is (+)-β-Pinene metabolized in mammals?
A8: Studies in rabbits reveal that (+)-β-Pinene is metabolized through various pathways, including allylic oxidation, leading to the formation of metabolites like (-)-trans-verbenol []. The specific metabolic routes can be complex, involving enzymes such as cytochrome P450s [].
Q9: What is the ecological role of (+)-β-Pinene?
A9: As a VOC released by plants, (+)-β-Pinene plays a role in plant-insect interactions. It can act as an attractant for some insects, including bark beetles (Ips typographus) [, ], while potentially repelling others [].
Q10: How does (+)-β-Pinene contribute to atmospheric chemistry?
A10: (+)-β-Pinene, emitted by plants, undergoes atmospheric oxidation reactions with hydroxyl radicals and ozone [, , , ]. These reactions lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution and can influence climate [, , ].
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